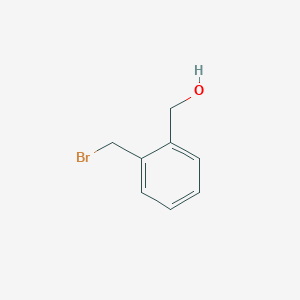

2-(Bromomethyl)benzyl alcohol

Beschreibung

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

[2-(bromomethyl)phenyl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9BrO/c9-5-7-3-1-2-4-8(7)6-10/h1-4,10H,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDBQNNKIOFSPOA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CO)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50449243 | |

| Record name | 2-(Bromomethyl)benzyl alcohol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50449243 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

74785-02-7 | |

| Record name | 2-(Bromomethyl)benzyl alcohol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50449243 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(Bromomethyl)benzyl alcohol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to 2-(Bromomethyl)benzyl alcohol: Chemical Properties and Synthetic Applications

Abstract

This compound is a bifunctional organic compound of significant interest in the fields of medicinal chemistry and organic synthesis. Its unique structure, featuring both a reactive bromomethyl group and a primary alcohol, makes it a versatile building block for the synthesis of a wide array of complex molecules, including active pharmaceutical ingredients (APIs), agrochemicals, and fragrances.[1] This technical guide provides a comprehensive overview of the chemical properties, spectroscopic data, and detailed experimental protocols related to this compound, tailored for researchers, scientists, and professionals in drug development.

Chemical and Physical Properties

This compound is a white solid at room temperature.[2][3] It is characterized by the presence of both a hydroxyl group and a bromomethyl group on a benzene ring, making it a valuable bifunctional intermediate in organic synthesis. Proper storage is crucial for maintaining its stability; it should be kept at 2-8°C.[1][2][3]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| IUPAC Name | [2-(bromomethyl)phenyl]methanol | [4] |

| Synonyms | 2-(Bromomethyl)benzenemethanol, 2-Hydroxymethylbenzylbromide | [2][3][5] |

| CAS Number | 74785-02-7 | [2][3][4][5] |

| Molecular Formula | C₈H₉BrO | [2][3][4][5] |

| Molecular Weight | 201.06 g/mol | [2][3][4][5] |

| Appearance | White solid | [2][3] |

| Melting Point | 55 - 68 °C | [2][3] |

| Boiling Point | 279.6 ± 20.0 °C (Predicted) | [1] |

| Density | 1.514 ± 0.06 g/cm³ (Predicted) | [1] |

| pKa | 14.18 ± 0.10 (Predicted) | [1] |

| Storage Temperature | 2-8°C | [1][2][3] |

Spectroscopic Data

The structural elucidation of this compound is confirmed through various spectroscopic techniques.

Table 2: Spectroscopic Data for this compound

| Technique | Data | Source(s) |

| ¹H NMR | (600MHz, CDCl₃): δ 7.43 and 7.39 (2×dd, 2×1H), 7.35 and 7.31 (2×ddd, 2×1H), 4.86 and 4.66 (2×s, 2×2H, -CH₂OH and CH₂Br) | |

| (500 MHz, CDCl₃) δ: 7.30-7.45 (m, 4H), 4.85 (s, 2H), 4.64 (s, 2H), 1.81 (br s, 1H) | ||

| ¹³C NMR | Data for the similar compound 2-Bromobenzyl alcohol (CDCl₃) δ: 139.74, 132.61, 129.13, 128.93, 127.66, 122.59, 65.10 | |

| IR Spectroscopy | Vapor Phase IR Spectra available via SpectraBase. | [4] |

| Mass Spectrometry | GC-MS data available via NIST. | [4] |

Reactivity and Applications in Synthesis

This compound is a key intermediate in organic synthesis due to its two reactive functional groups. The bromomethyl group is susceptible to nucleophilic substitution, allowing for the introduction of various functionalities. The primary alcohol group can undergo oxidation to form an aldehyde or a carboxylic acid, or it can be used in esterification and etherification reactions.

This dual reactivity makes it a valuable precursor for the synthesis of a range of compounds, including pharmaceuticals and other fine chemicals.[1]

Experimental Protocols

Detailed methodologies for the synthesis of this compound are crucial for reproducible results. Below are two common experimental procedures.

Synthesis from 1,2-Benzenedimethanol with Hydrobromic Acid

This method involves the direct bromination of one of the hydroxyl groups of 1,2-benzenedimethanol.

Materials:

-

1,2-Benzenedimethanol

-

48% Hydrobromic acid

-

1N Sodium hydroxide solution

-

Ethyl acetate

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Hexane

Procedure:

-

To 15.0 mL of 48% hydrobromic acid, add 4.0 g (29.0 mmol) of 1,2-benzenedimethanol.

-

Stir the reaction mixture at room temperature for 2 hours.

-

After the reaction is complete, neutralize the mixture to pH 7 by adding 1N NaOH aqueous solution.

-

Dilute the reaction mixture with 200 mL of ethyl acetate.

-

Wash the organic phase sequentially with 20 mL of saturated NaHCO₃ solution and 20 mL of brine.

-

Dry the organic phase over anhydrous Na₂SO₄.

-

Remove the solvent by concentration under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a gradient elution of 0-30% ethyl acetate in hexane to yield the product as a white solid (2.6 g, 45% yield).

Synthesis from 1,2-Phenylenedimethanol in Toluene

This alternative method uses toluene as a solvent and is carried out at an elevated temperature.

Materials:

-

1,2-Phenylenedimethanol

-

48% Hydrobromic acid solution

-

Toluene

-

Saturated aqueous solution of Na₂CO₃

-

Diethyl ether

-

Silica for flash column chromatography

-

Hexane

-

Ethyl acetate

Procedure:

-

Dissolve 105 mg (0.76 mmol) of 1,2-phenylenedimethanol in 20 mL of toluene and heat to 70°C.

-

At this temperature, add 80 μL (0.85 mmol) of a 48% solution of HBr dropwise.

-

Monitor the reaction by TLC; after 20 minutes, the product should be present.

-

Cool the reaction mixture and neutralize it with a saturated aqueous solution of Na₂CO₃.

-

Extract the mixture with diethyl ether (3 x 15 mL).

-

Combine the organic layers and evaporate the solvent.

-

Purify the resulting mixture by flash column chromatography with a solvent system of Hexane/Ethyl Acetate (5/1) to afford the desired product as a white solid (80.0 mg, 56% yield).

Role in Drug Development

While this compound is not an active pharmaceutical ingredient itself, it serves as a crucial building block in the synthesis of various drug candidates. Its bifunctional nature allows for the construction of complex molecular architectures. The bromomethyl group can be used to link the benzyl scaffold to other molecular fragments through nucleophilic substitution, while the alcohol functionality can be modified to introduce other desired chemical properties.

Safety and Handling

This compound is a hazardous substance and must be handled with appropriate safety precautions.

Table 3: GHS Hazard and Precautionary Statements

| Category | Codes | Description | Source(s) |

| Signal Word | Danger | [2][3] | |

| Hazard Statements | H302 | Harmful if swallowed. | [2][3][4] |

| H314 | Causes severe skin burns and eye damage. | [2][3][4] | |

| H317 | May cause an allergic skin reaction. | [2][3][4] | |

| H318 | Causes serious eye damage. | [4] | |

| H400 | Very toxic to aquatic life. | [2][3] | |

| Precautionary Statements | P260, P273, P280, P301 + P312, P303 + P361 + P353, P305 + P351 + P338 | Do not breathe dust/fume/gas/mist/vapors/spray. Avoid release to the environment. Wear protective gloves/protective clothing/eye protection/face protection. IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower. IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [2][3] |

It is imperative to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

Conclusion

This compound is a highly valuable and versatile chemical intermediate. Its well-defined chemical and physical properties, combined with its predictable reactivity, make it an essential tool for chemists in both academic and industrial research. A thorough understanding of its characteristics, handling requirements, and synthetic applications is paramount for its safe and effective use in the development of new chemical entities.

References

An In-depth Technical Guide to 2-(Bromomethyl)benzyl alcohol (CAS 74785-02-7)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-(Bromomethyl)benzyl alcohol, a key intermediate in organic synthesis, with a particular focus on its relevance to drug discovery and development. This document details its physicochemical properties, spectroscopic data, synthesis protocols, and its application in the preparation of biologically active molecules.

Physicochemical and Spectroscopic Data

This compound is a white solid at room temperature. Its key properties are summarized in the tables below.

Table 1: Physicochemical Properties

| Property | Value | Reference(s) |

| CAS Number | 74785-02-7 | N/A |

| Molecular Formula | C₈H₉BrO | [1] |

| Molecular Weight | 201.06 g/mol | [1] |

| Appearance | White solid | N/A |

| Melting Point | 66-68 °C | [2] |

| Boiling Point | 279.6 ± 20.0 °C (Predicted) | N/A |

| Density | 1.514 ± 0.06 g/cm³ (Predicted) | N/A |

| pKa | 14.18 ± 0.10 (Predicted) | N/A |

| Storage Temperature | 2-8°C | [2] |

Table 2: Spectroscopic Data

| Spectrum Type | Key Peaks and Interpretation |

| ¹H NMR (CDCl₃) | δ 7.30-7.45 (m, 4H, Ar-H), 4.85 (s, 2H, Ar-CH₂-OH), 4.64 (s, 2H, Ar-CH₂-Br), 1.81 (br s, 1H, -OH) |

| ¹³C NMR (CDCl₃, Predicted) | Aromatic carbons (δ 125-140 ppm), Ar-CH₂-OH (δ ~64 ppm), Ar-CH₂-Br (δ ~33 ppm). Note: Predicted values based on the analysis of similar structures. |

| FT-IR | Broad O-H stretch (~3300-3400 cm⁻¹), Aromatic C-H stretch (~3000-3100 cm⁻¹), Aromatic C=C stretch (~1600, 1450 cm⁻¹), C-O stretch (~1000-1050 cm⁻¹), C-Br stretch (~600-700 cm⁻¹).[3][4][5][6][7] |

Synthesis of this compound

The primary synthetic route to this compound involves the selective monobromination of 1,2-benzenedimethanol.

Experimental Protocol: Synthesis from 1,2-Benzenedimethanol

Materials:

-

1,2-Benzenedimethanol

-

48% Hydrobromic acid (HBr)

-

Toluene

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Diethyl ether

-

Hexane

-

Ethyl acetate

-

Silica gel for column chromatography

Procedure:

-

Dissolve 1,2-benzenedimethanol (1.0 eq) in toluene in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

-

Heat the solution to 70°C.

-

Slowly add 48% hydrobromic acid (1.1-1.2 eq) dropwise to the heated solution.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After the reaction is complete (typically within 30 minutes), cool the reaction mixture to room temperature.

-

Neutralize the mixture with a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7.

-

Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x volume of the reaction mixture).

-

Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield this compound as a white solid.

Caption: Synthetic workflow for this compound.

Applications in Drug Development: Synthesis of Bioactive Isoindolinones

This compound is a valuable building block for the synthesis of various heterocyclic compounds. Of particular interest to drug development professionals is its use in the preparation of N-substituted isoindolinones. Isoindolinone derivatives are known to exhibit a wide range of biological activities, including anticancer, antimicrobial, and enzyme inhibitory properties.

The synthesis of N-substituted isoindolinones from this compound typically proceeds via a two-step one-pot reaction involving an initial reaction with a primary amine to form an intermediate, which then undergoes intramolecular cyclization.

Experimental Protocol: Synthesis of N-Aryl Isoindolinones

Materials:

-

This compound

-

A primary amine (e.g., aniline or a substituted aniline)

-

A suitable solvent (e.g., Dimethylformamide - DMF)

-

A base (e.g., Potassium carbonate - K₂CO₃)

Procedure:

-

To a solution of the primary amine (1.0 eq) in DMF, add potassium carbonate (2.0 eq).

-

Stir the mixture at room temperature for 15 minutes.

-

Add a solution of this compound (1.0 eq) in DMF dropwise to the reaction mixture.

-

Heat the reaction mixture to 80-100°C and stir for several hours, monitoring the reaction by TLC.

-

Upon completion, cool the reaction to room temperature and pour it into ice-water.

-

Collect the resulting precipitate by filtration.

-

Wash the precipitate with water and dry under vacuum.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure N-substituted isoindolinone.

Caption: Synthesis of bioactive N-substituted isoindolinones.

Safety and Handling

This compound is a hazardous substance and should be handled with appropriate safety precautions in a well-ventilated fume hood.

-

Hazard Statements: Harmful if swallowed (H302), Causes severe skin burns and eye damage (H314), May cause an allergic skin reaction (H317), Causes serious eye damage (H318), and Toxic to aquatic life (H400).[2]

-

Precautionary Statements: Wear protective gloves, protective clothing, eye protection, and face protection. Avoid breathing dust/fume/gas/mist/vapors/spray. Wash skin thoroughly after handling.

-

Personal Protective Equipment (PPE): Safety goggles, chemical-resistant gloves, and a lab coat are mandatory.

Conclusion

This compound is a versatile and important intermediate in organic synthesis. Its ability to be readily prepared and subsequently converted into biologically active scaffolds, such as isoindolinones, makes it a compound of significant interest to the drug development community. The protocols and data presented in this guide are intended to facilitate its use in research and development settings.

References

- 1. Synthesis of Novel Isoindolinones: Carbonic Anhydrase Inhibition Profiles, Antioxidant Potential, Antimicrobial Effect, Cytotoxicity and Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. How does Benzyl Alcohol react with amines? - Blog [zbwhr.com]

- 3. researchgate.net [researchgate.net]

- 4. uanlch.vscht.cz [uanlch.vscht.cz]

- 5. youtube.com [youtube.com]

- 6. spectroscopyonline.com [spectroscopyonline.com]

- 7. chem.libretexts.org [chem.libretexts.org]

A Comprehensive Technical Guide to 2-(Bromomethyl)benzyl Alcohol: Properties, Synthesis, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-(Bromomethyl)benzyl alcohol is a versatile bifunctional organic compound featuring both a reactive benzylic bromide and a primary alcohol. This unique structural arrangement makes it a valuable intermediate in organic synthesis, particularly in the construction of complex molecular architectures relevant to pharmaceutical and materials science. This technical guide provides an in-depth overview of the physicochemical properties, synthesis, and applications of this compound, with a focus on its utility in drug development. Detailed experimental protocols for its synthesis are provided, alongside a discussion of its potential, though not yet fully elucidated, role in modulating cellular signaling pathways.

Physicochemical Properties

This compound is a white solid at room temperature. Its key physicochemical properties are summarized in the table below, providing essential data for its handling, characterization, and use in synthetic protocols.

| Property | Value | Reference(s) |

| Molecular Weight | 201.06 g/mol | [1] |

| Molecular Formula | C₈H₉BrO | [1] |

| CAS Number | 74785-02-7 | [1] |

| Melting Point | 66-68 °C | [1] |

| Boiling Point (Predicted) | 279.6 ± 20.0 °C | [2] |

| pKa (Predicted) | 14.18 ± 0.10 | [2] |

| Physical Form | Solid | [1] |

| Synonyms | 2-(Bromomethyl)benzenemethanol, 2-Hydroxymethylbenzylbromide |

Synthesis of this compound

The synthesis of this compound is most commonly achieved through the selective monobromination of 1,2-benzenedimethanol. This reaction leverages the greater reactivity of one of the benzylic alcohol groups towards hydrobromic acid. Below is a detailed experimental protocol for this transformation.

Experimental Protocol: Synthesis from 1,2-Benzenedimethanol

Materials:

-

1,2-Benzenedimethanol

-

48% Hydrobromic acid

-

Ethyl acetate

-

Saturated sodium bicarbonate solution

-

Brine (saturated sodium chloride solution)

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Hexane

-

Ethyl acetate

Procedure:

-

To a solution of 1,2-benzenedimethanol (e.g., 4.0 g, 29.0 mmol) in a suitable reaction vessel, add 48% hydrobromic acid (e.g., 15.0 mL).

-

Stir the reaction mixture vigorously at room temperature for 2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Upon completion, carefully neutralize the reaction mixture to pH 7 by the dropwise addition of a 1N sodium hydroxide solution.

-

Transfer the mixture to a separatory funnel and dilute with ethyl acetate (e.g., 200 mL).

-

Wash the organic layer sequentially with saturated sodium bicarbonate solution (e.g., 20 mL) and brine (e.g., 20 mL).

-

Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to afford this compound as a white solid.[3]

Below is a graphical representation of the synthesis workflow.

Applications in Research and Drug Development

The bifunctional nature of this compound makes it a valuable building block in organic synthesis, particularly for the preparation of heterocyclic compounds. The benzylic bromide is susceptible to nucleophilic substitution, while the alcohol moiety can undergo a range of transformations, including oxidation, esterification, and etherification.

Potential Biological Activity and Signaling Pathway Involvement

Direct studies on the biological activity and signaling pathway modulation by this compound are limited. However, the structurally related compound, benzyl alcohol, has been shown to have effects on cellular processes. For instance, benzyl alcohol can inhibit autophagy, a fundamental cellular process for the degradation and recycling of cellular components.

Autophagy is a tightly regulated signaling pathway that plays a crucial role in cellular homeostasis. Its dysregulation is implicated in a variety of diseases, including cancer and neurodegenerative disorders. The pathway is initiated by various cellular stressors and involves the formation of a double-membraned vesicle, the autophagosome, which engulfs cytoplasmic cargo and fuses with lysosomes for degradation. The potential for benzyl alcohol and its derivatives to interfere with this pathway warrants further investigation.

Below is a simplified diagram of the autophagy signaling pathway.

Characterization

The identity and purity of this compound are typically confirmed using a combination of spectroscopic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy is a key method for structural elucidation. The spectrum in CDCl₃ typically shows characteristic peaks for the aromatic protons, the benzylic protons of the CH₂Br group, and the benzylic protons of the CH₂OH group, as well as the hydroxyl proton.

-

Infrared (IR) Spectroscopy: The IR spectrum will show a broad absorption band characteristic of the O-H stretch of the alcohol group, typically in the region of 3200-3600 cm⁻¹. Absorptions corresponding to C-H and C=C bonds of the aromatic ring will also be present.

-

Mass Spectrometry (MS): Mass spectrometry can be used to confirm the molecular weight of the compound. The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns.

Safety Information

This compound is classified as a hazardous substance and should be handled with appropriate safety precautions in a laboratory setting. It is harmful if swallowed and causes severe skin burns and eye damage.[4] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.

Conclusion

This compound is a valuable and versatile building block for organic synthesis, particularly in the context of drug discovery and development. Its bifunctional nature allows for the construction of a variety of complex molecular scaffolds, including the biologically relevant isoindolinones. While its direct biological activities are not yet well-defined, the known effects of the parent compound, benzyl alcohol, on cellular processes such as autophagy suggest potential avenues for future research. The synthetic protocols and physicochemical data provided in this guide serve as a valuable resource for researchers utilizing this compound in their work.

References

Synthesis of 2-(Bromomethyl)benzyl Alcohol from 1,2-Benzenedimethanol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical synthesis of 2-(Bromomethyl)benzyl alcohol from the starting material 1,2-benzenedimethanol. This synthesis is a crucial step in the preparation of various pharmaceutical intermediates and other fine chemicals. This document outlines detailed experimental protocols, presents quantitative data in a structured format, and includes a visual representation of the experimental workflow.

Core Synthesis Overview

The selective monobromination of 1,2-benzenedimethanol to yield this compound is a common synthetic transformation. The reaction typically involves the treatment of the diol with a brominating agent, most commonly hydrobromic acid (HBr). The selectivity for the mono-brominated product over the di-brominated byproduct is a key challenge and can be influenced by reaction conditions such as temperature, reaction time, and the choice of solvent.

Quantitative Data Summary

The following table summarizes the key quantitative data from representative synthetic protocols for the preparation of this compound.

| Parameter | Protocol 1 | Protocol 2 |

| Starting Material | 1,2-Benzenedimethanol | 1,2-Benzenedimethanol |

| Reagent | 48% Hydrobromic Acid | 48% Hydrobromic Acid |

| Solvent | None | Toluene |

| Temperature | Room Temperature | 70°C |

| Reaction Time | 2 hours | 20 minutes |

| Yield | 45% | 56% |

| Purification | Silica Gel Column Chromatography | Flash Liquid Chromatography |

| Product Form | White Solid | White Solid |

| ¹H NMR (CDCl₃, δ) | 7.30-7.45 (m, 4H), 4.85 (s, 2H), 4.64 (s, 2H), 1.81 (br s, 1H) | 7.43 and 7.39 (2xdd, 2x1H), 7.35 and 7.31 (2xddd, 2x1H), 4.86 and 4.66 (2xs, 2x2H) |

| Melting Point | Not Reported | 61.0-63.8°C |

Experimental Protocols

The following are detailed experimental methodologies for the synthesis of this compound from 1,2-benzenedimethanol.

Protocol 1: Synthesis using Hydrobromic Acid at Room Temperature[1]

-

Reaction Setup: To a suitable reaction vessel, add 1,2-benzenedimethanol (4.0 g, 29.0 mmol).

-

Reagent Addition: Add 48% hydrobromic acid (15.0 mL) to the reaction vessel.

-

Reaction: Stir the reaction mixture at room temperature for 2 hours.

-

Work-up:

-

Neutralize the reaction mixture to pH 7 by the addition of a 1N NaOH aqueous solution.

-

Dilute the mixture with ethyl acetate (200 mL).

-

Wash the organic phase sequentially with a saturated NaHCO₃ solution (20 mL) and brine (20 mL).

-

Dry the organic phase over anhydrous Na₂SO₄.

-

-

Purification:

-

Remove the solvent by concentration under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a gradient elution of 0-30% ethyl acetate in hexane to afford 2.6 g (45% yield) of this compound as a white solid.[1]

-

Protocol 2: Synthesis in Toluene at Elevated Temperature[1]

-

Reaction Setup: In a reaction flask, dissolve 1,2-phenylenedimethanol (105 mg, 0.76 mmol) in toluene (20 mL).

-

Heating: Heat the solution to 70°C.

-

Reagent Addition: At 70°C, add a 48% solution of HBr (80 μL, 0.85 mmol) dropwise.

-

Reaction Monitoring: After 20 minutes, monitor the reaction progress by Thin Layer Chromatography (TLC) to confirm the presence of the product and a small amount of the bis-brominated side product.

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Neutralize with a saturated aqueous solution of Na₂CO₃.

-

Extract the product with diethyl ether (3 x 15 mL).

-

-

Purification:

-

Combine the organic layers and evaporate the solvent.

-

Purify the resulting mixture by Flash Liquid Chromatography (Hexane/Ethyl Acetate = 5/1) to yield 80.0 mg (56%) of the desired product as a white solid.[1]

-

Visualizing the Workflow

The following diagram illustrates the general experimental workflow for the synthesis of this compound from 1,2-benzenedimethanol.

Caption: General workflow for the synthesis of this compound.

References

Spectroscopic Analysis of 2-(Bromomethyl)benzyl alcohol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2-(Bromomethyl)benzyl alcohol, a key intermediate in the synthesis of various pharmaceutical compounds and complex organic molecules. This document details the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound, along with the experimental protocols for data acquisition.

Spectroscopic Data

The following tables summarize the key spectroscopic data obtained for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Data [1]

| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment |

| ~7.30-7.45 | m | 4H | Aromatic protons (C₆H₄) |

| 4.85 | s | 2H | Methylene protons (-CH₂OH) |

| 4.64 | s | 2H | Methylene protons (-CH₂Br) |

| 1.81 | br s | 1H | Hydroxyl proton (-OH) |

¹³C NMR (Carbon-13) NMR Data (Predicted and based on analogous compounds)

| Chemical Shift (δ) ppm | Assignment |

| ~138-140 | C-CH₂OH (quaternary) |

| ~135-137 | C-CH₂Br (quaternary) |

| ~127-130 | Aromatic CH |

| ~63-65 | -CH₂OH |

| ~33-35 | -CH₂Br |

Infrared (IR) Spectroscopy

The IR spectrum of this compound is characterized by the following absorption bands, indicative of its key functional groups.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400-3200 | Strong, Broad | O-H stretch (alcohol) |

| 3100-3000 | Medium | Aromatic C-H stretch |

| 2950-2850 | Medium | Aliphatic C-H stretch |

| 1600-1450 | Medium-Weak | Aromatic C=C stretch |

| 1210-1000 | Strong | C-O stretch (primary alcohol) |

| 700-600 | Medium-Strong | C-Br stretch |

Mass Spectrometry (MS)

The mass spectrum of this compound provides information about its molecular weight and fragmentation pattern.

| m/z | Relative Intensity | Assignment |

| 200/202 | - | [M]⁺, Molecular ion (presence of Br isotopes) |

| 121 | High | [M - Br]⁺ |

| 91 | High | [C₇H₇]⁺ (Tropylium ion) |

| 77 | Medium | [C₆H₅]⁺ (Phenyl cation) |

Experimental Protocols

The following are generalized experimental protocols for the acquisition of spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: Approximately 5-10 mg of this compound is dissolved in 0.5-0.7 mL of deuterated chloroform (CDCl₃). A small amount of tetramethylsilane (TMS) may be added as an internal standard (δ = 0.00 ppm). The solution is then transferred to a 5 mm NMR tube.

Instrumentation and Data Acquisition: ¹H and ¹³C NMR spectra are recorded on a 400 MHz or higher field NMR spectrometer. For ¹H NMR, the spectral width is typically set from -2 to 12 ppm. For ¹³C NMR, the spectral width is typically set from 0 to 220 ppm. Standard pulse sequences are used for both ¹H and broadband proton-decoupled ¹³C NMR.

Infrared (IR) Spectroscopy

Sample Preparation: A small amount of solid this compound is placed directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory of an FTIR spectrometer. Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry potassium bromide and pressing the mixture into a thin disk.

Instrumentation and Data Acquisition: The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer. The spectrum is typically scanned over the range of 4000 to 400 cm⁻¹. A background spectrum of the empty ATR crystal or a pure KBr pellet is recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)

Sample Preparation: A dilute solution of this compound is prepared in a volatile organic solvent such as methanol or acetonitrile.

Instrumentation and Data Acquisition: Mass spectra are typically acquired using a Gas Chromatography-Mass Spectrometry (GC-MS) system. The sample is injected into the GC, where it is vaporized and separated on a capillary column (e.g., a nonpolar column like DB-5ms). The separated components then enter the mass spectrometer. Electron Ionization (EI) at 70 eV is a common method for ionization. The mass analyzer scans a mass-to-charge (m/z) range, typically from 40 to 400 amu.

Visualization of the Analytical Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: Logical workflow for the spectroscopic analysis of this compound.

References

Solubility Profile of 2-(Bromomethyl)benzyl alcohol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 2-(Bromomethyl)benzyl alcohol in organic solvents. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this guide focuses on providing a detailed qualitative assessment based on the molecule's structural features and the known solubility of analogous compounds. Furthermore, it outlines standard experimental protocols for determining solubility, offering a practical framework for researchers to generate their own data. This document is intended to be a valuable resource for scientists and professionals in drug development and other research areas where this compound is utilized.

Introduction

This compound is a substituted aromatic alcohol with the chemical formula C₈H₉BrO. Its structure, featuring a polar hydroxyl group, a nonpolar benzene ring, and a bromomethyl group, imparts a nuanced solubility profile that is critical for its application in various chemical syntheses and pharmaceutical research. Understanding its solubility in different organic solvents is paramount for reaction optimization, purification, and formulation development. This guide aims to provide a thorough understanding of these characteristics.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. These properties influence its solubility behavior.

| Property | Value | Reference |

| Molecular Formula | C₈H₉BrO | [1] |

| Molecular Weight | 201.06 g/mol | [1] |

| Melting Point | 66-68 °C | [2] |

| Boiling Point | 279.6 ± 20.0 °C (Predicted) | [3] |

| Form | Solid | [2] |

| pKa | 14.18 ± 0.10 (Predicted) | [3] |

Solubility in Organic Solvents: A Qualitative Assessment

Structural Considerations:

-

Polar Hydroxyl Group (-OH): This group is capable of hydrogen bonding, suggesting solubility in polar protic solvents like alcohols (e.g., methanol, ethanol).

-

Aromatic Benzene Ring: The nonpolar nature of the benzene ring suggests solubility in nonpolar and moderately polar aprotic solvents (e.g., toluene, diethyl ether, ethyl acetate).

-

Bromomethyl Group (-CH₂Br): The presence of the halogenated alkyl group can slightly increase the molecule's polarity and polarizability compared to toluene, potentially influencing its interaction with various solvents.

Inference from Benzyl Alcohol:

Benzyl alcohol, the parent compound without the bromomethyl substituent, is miscible with alcohols and diethyl ether and has moderate solubility in water.[4] It is also soluble in benzene, chloroform, and acetone.[5] Given the structural similarity, this compound is expected to exhibit a comparable, though not identical, solubility profile. The addition of the bromomethyl group increases the molecular weight and may slightly alter the overall polarity, which could lead to variations in solubility compared to benzyl alcohol.

Expected Solubility Trends:

-

High Solubility: Expected in polar aprotic solvents such as acetone and ethyl acetate, as well as in alcohols like methanol and ethanol, where both the polar and nonpolar parts of the molecule can interact favorably with the solvent. Synthesis procedures for this compound utilize ethyl acetate and diethyl ether for extraction and purification, indicating good solubility in these solvents.[6]

-

Moderate Solubility: Likely to be soluble in aromatic hydrocarbons like toluene and chlorinated solvents like dichloromethane and chloroform.

-

Low Solubility: Expected in highly nonpolar aliphatic hydrocarbons such as hexane and heptane, as the polar hydroxyl group would hinder dissolution.

Experimental Protocols for Solubility Determination

To obtain quantitative solubility data, standardized experimental methods should be employed. The following are detailed protocols for the determination of solubility.

Gravimetric Method

This is a common and straightforward method for determining the equilibrium solubility of a solid in a solvent.

Methodology:

-

Saturation: An excess amount of this compound is added to a known volume or mass of the selected organic solvent in a sealed container (e.g., a screw-cap vial).

-

Equilibration: The mixture is agitated at a constant temperature for a sufficient period to ensure that equilibrium is reached. This can be achieved using a shaker bath or a magnetic stirrer. The time required for equilibration should be determined experimentally but is typically in the range of 24-72 hours.

-

Phase Separation: The suspension is allowed to stand undisturbed at the same constant temperature until the undissolved solid has settled. Centrifugation can be used to facilitate this process.

-

Sampling: A clear aliquot of the saturated solution is carefully withdrawn using a pre-weighed, pre-heated (to prevent precipitation upon cooling) syringe fitted with a filter (e.g., a 0.45 µm PTFE filter) to remove any undissolved particles.

-

Solvent Evaporation: The collected aliquot is transferred to a pre-weighed container, and the solvent is evaporated under a gentle stream of inert gas (e.g., nitrogen) or in a vacuum oven at a temperature that does not cause decomposition of the solute.

-

Quantification: The container with the dried solute is weighed, and the mass of the dissolved this compound is determined. The solubility is then expressed in terms of g/100 mL, g/kg of solvent, or mole fraction.

Isothermal Shake-Flask Method followed by UV-Vis Spectroscopy

This method is suitable if the solute has a chromophore that allows for quantification by UV-Vis spectroscopy.

Methodology:

-

Calibration Curve: A series of standard solutions of this compound of known concentrations in the chosen solvent are prepared. The absorbance of these standards is measured at the wavelength of maximum absorbance (λmax) to construct a calibration curve (absorbance vs. concentration).

-

Saturation and Equilibration: Follow steps 1 and 2 from the Gravimetric Method.

-

Phase Separation and Sampling: Follow steps 3 and 4 from the Gravimetric Method.

-

Dilution: The clear, saturated aliquot is diluted with a known volume of the solvent to bring the concentration within the linear range of the calibration curve.

-

Spectroscopic Measurement: The absorbance of the diluted solution is measured using a UV-Vis spectrophotometer at the predetermined λmax.

-

Concentration Determination: The concentration of the diluted solution is determined from the calibration curve. The solubility of the original saturated solution is then calculated by taking the dilution factor into account.

Visualizing the Workflow

The logical flow of assessing the solubility of this compound can be represented in a workflow diagram.

Caption: Workflow for the experimental determination of solubility.

Conclusion

While quantitative solubility data for this compound in a range of organic solvents is not extensively documented, a qualitative understanding based on its chemical structure and comparison with benzyl alcohol can guide its use in a laboratory and industrial setting. For precise applications, it is recommended that researchers determine the solubility experimentally using the standardized protocols outlined in this guide. This document serves as a foundational resource for professionals working with this compound, enabling them to make informed decisions regarding solvent selection and process development.

References

- 1. This compound | C8H9BrO | CID 10943522 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound 95 74785-02-7 [sigmaaldrich.com]

- 3. This compound, 95% CAS#: 74785-02-7 [m.chemicalbook.com]

- 4. Benzyl alcohol - Wikipedia [en.wikipedia.org]

- 5. solubilityofthings.com [solubilityofthings.com]

- 6. This compound, 95% synthesis - chemicalbook [chemicalbook.com]

Safety and Handling Precautions for 2-(Bromomethyl)benzyl alcohol: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for 2-(Bromomethyl)benzyl alcohol (CAS No: 74785-02-7). The following sections detail the material's physical and chemical properties, associated hazards, recommended handling procedures, and emergency protocols to ensure its safe use in a laboratory setting.

Compound Identification and Properties

This compound is a chemical intermediate used in various synthetic applications. A summary of its key physical and chemical properties is presented below.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C8H9BrO | [1] |

| Molecular Weight | 201.06 g/mol | [1] |

| Appearance | Solid | |

| Melting Point | 66-68 °C | |

| Storage Temperature | 2-8°C |

Hazard Identification and Classification

This compound is classified as a hazardous substance. All personnel handling this material must be thoroughly familiar with its potential dangers.

Table 2: GHS Hazard Classification for this compound

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed |

| Skin Corrosion/Irritation | 1B | H314: Causes severe skin burns and eye damage |

| Skin Sensitization | 1 | H317: May cause an allergic skin reaction |

| Serious Eye Damage/Eye Irritation | 1 | H318: Causes serious eye damage |

| Acute Aquatic Toxicity | 1 | H400: Very toxic to aquatic life |

Source:

Signal Word: Danger

Experimental Protocols: Safe Handling and Storage

Adherence to strict safety protocols is mandatory when working with this compound to minimize exposure and prevent accidents.

Personal Protective Equipment (PPE)

A comprehensive assessment of the risks should be conducted before handling. The following PPE is recommended:

Table 3: Recommended Personal Protective Equipment

| Protection Type | Specification |

| Eye Protection | Chemical safety goggles or a face shield. |

| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber). |

| Skin and Body Protection | A lab coat, long-sleeved clothing, and closed-toe shoes. |

| Respiratory Protection | Use in a well-ventilated area, preferably a chemical fume hood. If ventilation is inadequate, a NIOSH-approved respirator with an appropriate cartridge for organic vapors should be used. |

Handling Procedures

-

Engineering Controls: All work with this compound should be performed in a properly functioning chemical fume hood to minimize inhalation exposure.

-

General Hygiene: Avoid contact with skin, eyes, and clothing. Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.

-

Dispensing: When transferring the solid, use appropriate tools (e.g., spatula, powder funnel) to avoid generating dust.

Storage Procedures

-

Store in a cool, dry, and well-ventilated area.

-

Keep the container tightly closed.

-

Store away from incompatible materials such as strong oxidizing agents and acids.

-

The recommended storage temperature is between 2°C and 8°C.

Disposal

-

Dispose of waste in accordance with all applicable federal, state, and local regulations.

-

Contaminated packaging should be treated as hazardous waste.

Emergency Procedures

Immediate and appropriate action is crucial in the event of an emergency involving this compound.

First Aid Measures

-

If Swallowed: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

-

If on Skin: Immediately remove all contaminated clothing. Rinse the affected area with plenty of water for at least 15 minutes. Seek immediate medical attention.

-

If in Eyes: Immediately rinse with plenty of water for at least 15 minutes, including under the eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.

-

If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.

Spill and Leak Procedures

-

Small Spills: Carefully sweep up the solid material, avoiding dust generation. Place it in a sealed, labeled container for disposal. Clean the spill area with a suitable solvent, followed by soap and water.

-

Large Spills: Evacuate the area. Wear appropriate PPE, including respiratory protection. Contain the spill and prevent it from entering drains. Follow the procedures for a small spill.

Visualized Workflows

The following diagrams illustrate standardized workflows for handling hazardous chemicals and responding to emergencies.

Caption: Standard laboratory workflow for handling this compound.

Caption: Decision-making flowchart for emergency response.

References

Commercial Availability and Synthetic Routes for 2-(Bromomethyl)benzyl alcohol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on the commercial availability, synthesis, and key properties of 2-(Bromomethyl)benzyl alcohol. The data presented is intended to support researchers and professionals in drug development and other scientific endeavors.

Physicochemical Properties

This compound is a solid at room temperature with the following properties:

| Property | Value | Reference |

| CAS Number | 74785-02-7 | |

| Molecular Formula | C₈H₉BrO | |

| Molecular Weight | 201.06 g/mol | |

| Melting Point | 66-68 °C | |

| Purity | Typically ≥95% | |

| Appearance | White to off-white solid | [1] |

| Storage Temperature | 2-8°C |

Commercial Availability

This compound is readily available from several chemical suppliers. The following table summarizes a selection of vendors and their offerings. Please note that pricing is subject to change and may vary based on quantity and purity.

| Supplier | Product Number | Purity | Quantity | Price (USD) |

| Sigma-Aldrich | 667706 | 95% | 1g | $261.75 (List Price: $349.00) |

| ChemicalBook | - | 95% | 100mg | $35.00 |

| Bide Pharmatech Ltd. | - | - | - | Contact for quote |

| Shanghai Hanhong Scientific Co.,Ltd. | - | 97%+ | 5g, 10g, 25g, 50g, 100g, 500g, 1kg, 5kg | Contact for quote |

| Wuhan ariel chemical Co., LTD. | - | - | - | Contact for quote |

| Jiangsu Aikon Biopharmaceutical R&D co.,Ltd. | - | - | - | Contact for quote |

| Shanghai YuanYe Biotechnology Co., Ltd. | - | - | - | Contact for quote |

Synthetic Protocols

Two common methods for the synthesis of this compound are detailed below. Both methods utilize 1,2-benzenedimethanol as the starting material.

Method 1: Reaction with Hydrobromic Acid at Room Temperature

This protocol involves the direct reaction of 1,2-benzenedimethanol with hydrobromic acid.

Experimental Protocol:

-

To 15.0 mL of 48% hydrobromic acid, add 4.0 g (29.0 mmol) of 1,2-benzenedimethanol.[2]

-

Stir the reaction mixture for 2 hours at room temperature.[2]

-

Upon completion of the reaction, neutralize the mixture to pH 7 by adding a 1N NaOH aqueous solution.[2]

-

Dilute the reaction mixture with 200 mL of ethyl acetate.[2]

-

Wash the organic phase sequentially with a saturated NaHCO₃ solution (20 mL) and brine (20 mL).[2]

-

Dry the organic phase over anhydrous Na₂SO₄.[2]

-

Remove the solvent by concentration under reduced pressure.[2]

-

Purify the crude product by silica gel column chromatography using a gradient elution of 0-30% ethyl acetate in hexane to yield the final product as a white solid (2.6 g, 45% yield).[2]

Method 2: Reaction with Hydrogen Bromide in Toluene at Elevated Temperature

This alternative method employs hydrogen bromide in toluene at a higher temperature.

Experimental Protocol:

-

Dissolve 105 mg (0.76 mmol) of 1,2-phenylenedimethanol in 20 mL of toluene and heat the solution to 70°C.[2]

-

At this temperature, add 80 μL (0.85 mmol) of a 48% solution of HBr dropwise.[2]

-

Monitor the reaction progress by TLC, which should indicate the presence of the product and a small amount of the bis-brominated side product after approximately 20 minutes.[2]

-

Cool the reaction mixture to room temperature and neutralize it with a saturated aqueous solution of Na₂CO₃.[2]

-

Extract the product with diethyl ether (3 x 15 mL).[2]

-

Combine the organic layers and evaporate the solvent.[2]

-

Purify the resulting mixture by flash column chromatography (Hexane/Ethyl Acetate = 5/1) to afford the desired product as a white solid (80.0 mg, 56% yield).[2]

Synthetic Workflow

The following diagram illustrates the general synthetic pathway for producing this compound from 1,2-benzenedimethanol.

Caption: Synthesis of this compound.

Safety Information

This compound is classified as a hazardous substance. It is harmful if swallowed, causes severe skin burns and eye damage, and may cause an allergic skin reaction.[3]

GHS Hazard Codes: H302, H314, H317, H400

Precautionary Statements: P260, P273, P280, P301 + P312, P303 + P361 + P353, P305 + P351 + P338

Always consult the Safety Data Sheet (SDS) from the supplier before handling this chemical and use appropriate personal protective equipment.

References

The Dual Reactivity of 2-(Bromomethyl)benzyl Alcohol: A Technical Guide

An In-depth Examination of a Versatile Reagent in Synthetic Chemistry

Abstract

2-(Bromomethyl)benzyl alcohol is a bifunctional aromatic compound featuring both a highly reactive benzylic bromide and a nucleophilic primary alcohol. This unique structural arrangement governs its reactivity, making it a valuable precursor for a range of synthetically important transformations. The benzylic bromide moiety is primed for nucleophilic substitution via both SN1 and SN2 pathways, facilitated by the resonance stabilization of the incipient carbocation. Concurrently, the adjacent hydroxymethyl group can act as an intramolecular nucleophile or modulate the generation of transient, highly reactive intermediates such as ortho-quinodimethanes (o-QDMs). This guide provides a detailed technical overview of the synthesis, reactivity, and quantitative aspects of this compound, presenting experimental protocols and mechanistic insights relevant to researchers in organic synthesis and drug development.

Introduction

Benzylic halides are a cornerstone of organic synthesis, prized for their enhanced reactivity in nucleophilic substitution reactions compared to their alkyl counterparts. This heightened reactivity stems from the ability of the adjacent aromatic ring to stabilize the transition states of both SN1 and SN2 reactions through resonance.[1] In this compound, this intrinsic reactivity is further complicated and enhanced by the presence of a neighboring hydroxyl group. This guide explores the key reaction pathways of this molecule: nucleophilic substitution at the benzylic carbon, intramolecular etherification to form isochroman, and its role as a stable precursor for the in-situ generation of ortho-quinodimethane, a powerful diene for Diels-Alder cycloadditions.

Synthesis of this compound

The most common and direct synthesis of this compound involves the selective monobromination of the readily available starting material, 1,2-benzenedimethanol. Care must be taken to control the reaction conditions to minimize the formation of the dibrominated side product.

Data Presentation: Synthesis Yields

| Starting Material | Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| 1,2-Benzenedimethanol | 48% HBr (aq) | Toluene | 70 | 0.33 | 56 | [2] |

| 1,2-Benzenedimethanol | 48% HBr (aq) | None | Room Temp. | 2 | 45 | [2] |

Experimental Protocols

Protocol 2.1: Synthesis via HBr in Toluene

-

A solution of 1,2-benzenedimethanol (105 mg, 0.76 mmol) in 20 mL of toluene is heated to 70°C.

-

At this temperature, a 48% aqueous solution of HBr (80 μL, 0.85 mmol) is added dropwise.

-

The reaction progress is monitored by Thin Layer Chromatography (TLC). After approximately 20 minutes, the reaction mixture is cooled to room temperature.

-

The mixture is neutralized with a saturated aqueous solution of NaHCO₃ and extracted with diethyl ether (3 x 15 mL).

-

The combined organic layers are dried over anhydrous Na₂SO₄, filtered, and the solvent is removed under reduced pressure.

-

The crude product is purified by flash column chromatography (Hexane/Ethyl Acetate = 5/1) to afford this compound as a white solid (Yield: ~56%).[2]

Reactivity of the Benzylic Bromide

The core reactivity of this compound is dominated by the C-Br bond. Its position adjacent to the benzene ring allows for rapid displacement of the bromide leaving group.

Nucleophilic Substitution: SN1 and SN2 Pathways

The benzylic carbon in this compound is primary, which typically favors an SN2 mechanism. However, the significant resonance stabilization of the corresponding benzylic carbocation also allows for an SN1 pathway, particularly with weak nucleophiles in polar protic solvents. The operative mechanism is a function of the nucleophile, solvent, and temperature.

Data Presentation: Comparative Solvolysis Rates

| Compound | Solvent System | Relative Rate (k/k₀) | Mechanism | Reference |

| Benzyl Chloride (k₀) | 20% MeCN in H₂O | 1.00 | Borderline SN1/SN2 | [3][4] |

| 4-Methoxybenzyl Chloride | 20% MeCN in H₂O | ~1.5 x 10⁵ | SN1 | [3][4] |

| 3,4-Dinitrobenzyl Chloride | 20% MeCN in H₂O | ~7.8 x 10⁻⁸ | SN2 | [3][4] |

| 2-(Hydroxymethyl)benzyl Bromide | Predicted in 80% Ethanol | Faster than Benzyl Bromide | Likely SN1 | Inferred from[5] |

Note: The reactivity of bromides is significantly higher than chlorides. The -CH₂OH group, being weakly electron-donating, is expected to accelerate SN1 pathways.

Intramolecular Etherification (Cyclization)

The proximate hydroxyl group can act as an internal nucleophile. Upon deprotonation with a base, the resulting alkoxide can attack the electrophilic benzylic carbon in an intramolecular SN2 reaction, yielding the cyclic ether isochroman. This reaction is a powerful method for constructing this heterocyclic scaffold.

// Nodes A [label="this compound", fillcolor="#F1F3F4", fontcolor="#202124"]; B [label="Deprotonation\n(e.g., NaH)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; C [label="Intermediate Alkoxide", fillcolor="#FBBC05", fontcolor="#202124"]; D [label="Intramolecular Sₙ2\nCyclization", fillcolor="#4285F4", fontcolor="#FFFFFF"]; E [label="Isochroman", fillcolor="#34A853", fontcolor="#FFFFFF", shape=Mdiamond];

// Edges A -> B [label="Step 1"]; B -> C; C -> D [label="Step 2"]; D -> E; } Caption: Intramolecular cyclization workflow of this compound.

Experimental Protocols

Protocol 3.1: Synthesis of Isochroman

-

To a stirred suspension of sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq.) in dry tetrahydrofuran (THF) under an inert atmosphere (N₂ or Ar), a solution of this compound (1.0 eq.) in dry THF is added dropwise at 0°C.

-

The reaction mixture is allowed to warm to room temperature and stirred for 2-4 hours.

-

Reaction progress is monitored by TLC for the consumption of the starting material.

-

Upon completion, the reaction is carefully quenched by the slow addition of water at 0°C.

-

The mixture is extracted with diethyl ether (3 x 20 mL). The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.

-

The crude product is purified by flash column chromatography to yield isochroman.

Generation of ortho-Quinodimethane for Diels-Alder Reactions

One of the most significant applications of this compound is its use as a precursor to ortho-quinodimethane (o-QDM). Treatment with a strong, non-nucleophilic base or a reducing agent promotes an elimination of HBr, generating the highly reactive o-QDM intermediate in situ. This diene is not isolated but is immediately trapped by a suitable dienophile in a [4+2] cycloaddition reaction to form complex polycyclic structures.

// Edges A -> B; B -> C; C -> E; D -> E; E -> F; }

Caption: Reaction pathway for o-QDM generation and subsequent Diels-Alder reaction.

Experimental Protocols

Protocol 3.2: In-situ Generation of o-QDM and Diels-Alder Reaction with N-Phenylmaleimide

-

To a flask containing a solution of this compound (1.0 mmol) and N-phenylmaleimide (1.2 mmol) in an anhydrous, aprotic solvent (e.g., THF or acetonitrile, 10 mL), add activated zinc dust (1.5 mmol).

-

The suspension is stirred vigorously at room temperature or heated to reflux to initiate the formation of the o-quinodimethane.

-

The reaction is monitored by TLC for the disappearance of the starting materials and the appearance of the cycloadduct. The reaction typically proceeds over 1-3 hours.

-

After completion, the reaction mixture is cooled and filtered to remove excess zinc.

-

The filtrate is concentrated under reduced pressure.

-

The residue is redissolved in a suitable solvent like dichloromethane, washed with 1N HCl and brine, dried over anhydrous Na₂SO₄, and concentrated.

-

The crude product is purified by flash column chromatography or recrystallization to afford the pure Diels-Alder adduct.

Conclusion

This compound demonstrates a rich and synthetically valuable reactivity profile. The benzylic bromide provides a locus for nucleophilic attack, while the neighboring hydroxyl group enables intramolecular cyclization and facilitates the generation of the transient but powerful ortho-quinodimethane intermediate. This duality allows for its application in the construction of diverse molecular architectures, from simple heterocycles like isochroman to complex, polycyclic systems via Diels-Alder reactions. A thorough understanding of its reactivity, guided by the quantitative data and protocols presented herein, enables researchers to effectively harness this versatile reagent in the pursuit of novel chemical entities.

References

- 1. Which one will undergo hydrolysis (solvolysis) more rapidly amongst the g.. [askfilo.com]

- 2. This compound | C8H9BrO | CID 10943522 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Changes in Mechanism and Transition State Structure for Solvolysis Reactions of Ring Substituted Benzyl Chlorides in Aqueous Solution - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Changes in Mechanism and Transition State Structure for Solvolysis Reactions of Ring Substituted Benzyl Chlorides in Aqueous Solution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

The Synthetic Versatility of 2-(Bromomethyl)benzyl Alcohol: A Technical Guide

Introduction

2-(Bromomethyl)benzyl alcohol is a bifunctional aromatic compound that holds significant potential as a versatile building block in organic synthesis. Its unique structure, featuring both a nucleophilic hydroxyl group and an electrophilic bromomethyl moiety in an ortho relationship, allows for a diverse range of chemical transformations. This technical guide provides an in-depth exploration of the potential applications of this compound, targeting researchers, scientists, and professionals in drug development. The guide details its utility as a protecting group for alcohols and phenols, its role as a precursor for various functionalized benzyl derivatives, and its application in the synthesis of heterocyclic scaffolds.

Physicochemical Properties and Synthesis

This compound is a solid with a melting point of 66-68 °C.[1] Its chemical and physical properties are summarized in the table below.

| Property | Value |

| Molecular Formula | C₈H₉BrO |

| Molecular Weight | 201.06 g/mol |

| Appearance | Solid |

| Melting Point | 66-68 °C[1] |

| CAS Number | 74785-02-7 |

Synthesis of this compound:

Two common methods for the synthesis of this compound are presented below. The first method involves the selective monobromination of 1,2-benzenedimethanol using hydrobromic acid. The second approach utilizes a milder procedure with hydrogen bromide in toluene.

Table 1: Synthesis of this compound

| Starting Material | Reagents and Conditions | Yield (%) | Reference |

| 1,2-Benzenedimethanol | 48% Hydrobromic acid, room temperature, 2 h | 45 | [2] |

| 1,2-Benzenedimethanol | 48% Hydrogen bromide, Toluene, 70 °C, 20 min | 56 | [2] |

Experimental Protocol 1: Synthesis from 1,2-Benzenedimethanol with Hydrobromic Acid [2]

To 15.0 mL of 48% hydrobromic acid, 4.0 g (29.0 mmol) of 1,2-benzenedimethanol is added. The reaction mixture is stirred for 2 hours at room temperature. Upon completion, the reaction is neutralized to pH 7 with a 1N NaOH aqueous solution. The mixture is then diluted with 200 mL of ethyl acetate and washed sequentially with saturated NaHCO₃ solution (20 mL) and brine (20 mL). The organic phase is dried over anhydrous Na₂SO₄, and the solvent is removed under reduced pressure. The crude product is purified by silica gel column chromatography (ethyl acetate/hexane gradient) to yield 2.6 g (45%) of this compound as a white solid.

Applications in Organic Synthesis

Protection of Alcohols and Phenols

The benzyl group is a widely used protecting group for hydroxyl functionalities due to its stability under a broad range of reaction conditions and its facile removal by hydrogenolysis.[3] this compound can be employed as a benzylating agent for primary alcohols and phenols via a Williamson ether synthesis.

Table 2: Representative Conditions for the Protection of Alcohols and Phenols

| Substrate | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| Primary Alcohol (e.g., Benzyl Alcohol) | NaH | DMF | 0 to rt | 4-12 | ~90 (representative) |

| Phenol | K₂CO₃ | DMF | 80-90 | 4-12 | ~95 (representative) |

Experimental Protocol 2: General Procedure for the Protection of a Primary Alcohol

To a stirred solution of the primary alcohol (1.0 equiv.) in anhydrous DMF (5-10 mL/mmol) under an argon atmosphere, sodium hydride (60% dispersion in mineral oil, 1.2 equiv.) is added portion-wise at 0 °C. The mixture is stirred for 30 minutes at 0 °C, followed by the dropwise addition of a solution of this compound (1.1 equiv.) in anhydrous DMF. The reaction is allowed to warm to room temperature and stirred for 4-12 hours, while monitoring the progress by TLC. Upon completion, the reaction is carefully quenched with methanol and then water. The mixture is extracted with ethyl acetate (3 x 20 mL). The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure. The crude product is purified by silica gel column chromatography to afford the protected alcohol.

Experimental Protocol 3: General Procedure for the Protection of a Phenol [4]

A mixture of the phenol (1.0 equiv.), potassium carbonate (2.0 equiv.), and this compound (1.2 equiv.) in anhydrous DMF (5-10 mL/mmol) is stirred at 80-90 °C for 4-12 hours. The reaction progress is monitored by TLC. After completion, the reaction mixture is cooled to room temperature and filtered to remove inorganic salts. The filtrate is diluted with ethyl acetate and washed with water (3 x 20 mL) and brine. The organic layer is dried over anhydrous Na₂SO₄ and concentrated under reduced pressure. The crude product is purified by silica gel column chromatography to yield the protected phenol.

Figure 1: General workflow for the protection of alcohols and phenols.

Synthesis of Heterocyclic Compounds

The bifunctional nature of this compound makes it an ideal precursor for the synthesis of various heterocyclic systems through intramolecular cyclization reactions.

Experimental Protocol 4: Proposed Synthesis of 1,3-Dihydroisobenzofuran

To a solution of this compound (1.0 equiv.) in anhydrous THF, sodium hydride (1.2 equiv.) is added at 0 °C. The mixture is stirred for 30 minutes, then allowed to warm to room temperature and stirred for an additional 2-4 hours to facilitate intramolecular cyclization. The reaction is monitored by TLC for the consumption of the starting material. The reaction is quenched with water, and the product is extracted with diethyl ether. The organic layer is washed with brine, dried over MgSO₄, and concentrated. The crude product can be purified by column chromatography.

Figure 2: Proposed pathway for 1,3-dihydroisobenzofuran synthesis.

Functional Group Interconversions of the Bromomethyl Group

The versatile bromomethyl group can be readily converted into a variety of other functional groups, further expanding the synthetic utility of this compound.

The bromide can be displaced by an azide nucleophile to furnish 2-(azidomethyl)benzyl alcohol, a precursor for amines via reduction or for the construction of triazoles via click chemistry.

Table 3: Synthesis of 2-(Azidomethyl)benzyl Alcohol

| Starting Material | Reagents and Conditions | Yield (%) |

| This compound | Sodium azide, DMF, rt, 12 h | ~90 (representative) |

Experimental Protocol 5: Synthesis of 2-(Azidomethyl)benzyl Alcohol

To a solution of this compound (1.0 equiv.) in DMF, sodium azide (1.5 equiv.) is added. The reaction mixture is stirred at room temperature for 12 hours. Water is then added, and the mixture is extracted with diethyl ether. The combined organic layers are washed with brine, dried over Na₂SO₄, and concentrated under reduced pressure to yield the azido derivative.

A classic and reliable method for the synthesis of primary amines from alkyl halides is the Gabriel synthesis.[5][6] This can be applied to this compound to produce 2-(aminomethyl)benzyl alcohol, a useful building block in medicinal chemistry.

Table 4: Gabriel Synthesis of 2-(Aminomethyl)benzyl Alcohol

| Step | Reagents and Conditions | Intermediate/Product | Yield (%) |

| 1 | Potassium phthalimide, DMF, heat | N-(2-(hydroxymethyl)benzyl)phthalimide | High (representative) |

| 2 | Hydrazine hydrate, Ethanol, reflux | 2-(Aminomethyl)benzyl alcohol | High (representative) |

Experimental Protocol 6: Synthesis of 2-(Aminomethyl)benzyl Alcohol

Step 1: Synthesis of N-(2-(hydroxymethyl)benzyl)phthalimide A mixture of this compound (1.0 equiv.) and potassium phthalimide (1.1 equiv.) in anhydrous DMF is heated at 100-120 °C for 2-4 hours. The reaction is monitored by TLC. After cooling, the reaction mixture is poured into water, and the precipitated solid is collected by filtration, washed with water, and dried to give the N-substituted phthalimide.

Step 2: Hydrazinolysis The N-(2-(hydroxomethyl)benzyl)phthalimide (1.0 equiv.) is suspended in ethanol, and hydrazine hydrate (2.0 equiv.) is added. The mixture is heated to reflux for 2-4 hours, during which a white precipitate of phthalhydrazide is formed. After cooling, the precipitate is filtered off, and the filtrate is concentrated under reduced pressure. The residue is taken up in dilute HCl and washed with ether to remove any non-basic impurities. The aqueous layer is then basified with a NaOH solution and extracted with dichloromethane. The organic extracts are dried over Na₂SO₄ and concentrated to afford 2-(aminomethyl)benzyl alcohol.

Figure 3: Functional group interconversions of the bromomethyl group.

Conclusion

This compound is a highly promising and versatile reagent in organic chemistry. Its bifunctional nature allows for its use as a protecting group for hydroxyl functionalities, a precursor for the synthesis of heterocyclic compounds like 1,3-dihydroisobenzofuran, and a substrate for various functional group transformations at the bromomethyl position. The experimental protocols and data presented in this guide are intended to provide a solid foundation for researchers to explore and exploit the synthetic potential of this valuable building block in their research and development endeavors, particularly in the synthesis of complex molecules for pharmaceutical and materials science applications. Further exploration of its reactivity is likely to uncover even more applications, solidifying its role as a key intermediate in the synthetic chemist's toolbox.

References

- 1. 2-(溴甲基)苄醇 95% | Sigma-Aldrich [sigmaaldrich.com]

- 2. This compound, 95% synthesis - chemicalbook [chemicalbook.com]

- 3. Benzylation of hydroxyl groups by Williamson reaction - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. Gabriel Synthesis: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

Methodological & Application

Application Notes and Protocols: Alkylation of Phenols with 2-(Bromomethyl)benzyl alcohol

For Researchers, Scientists, and Drug Development Professionals

Introduction

The O-alkylation of phenols is a fundamental transformation in organic synthesis, crucial for the preparation of a wide array of valuable compounds, including pharmaceuticals, agrochemicals, and materials. The Williamson ether synthesis, a reliable and versatile method for forming the ether linkage, is frequently employed for this purpose. This protocol details the alkylation of various phenolic substrates with 2-(bromomethyl)benzyl alcohol to synthesize 2-(phenoxymethyl)benzyl alcohol derivatives. These products are of significant interest in medicinal chemistry and drug development due to the diverse biological activities associated with benzyl alcohol and phenoxymethyl moieties, such as antimicrobial, anti-inflammatory, and anticancer properties.

The reaction proceeds via a nucleophilic substitution (SN2) mechanism, where a phenoxide ion, generated by deprotonating the phenol with a suitable base, attacks the electrophilic benzylic carbon of this compound, displacing the bromide leaving group. The choice of base and solvent is critical for achieving high yields and minimizing side reactions.

Reaction Mechanism and Considerations

The alkylation of phenols with this compound follows the general principles of the Williamson ether synthesis. The first step involves the deprotonation of the phenol by a base to form a more nucleophilic phenoxide anion. This is followed by the nucleophilic attack of the phenoxide on the benzylic carbon of this compound.

Key Considerations:

-

Choice of Base: A variety of bases can be used, with the choice often depending on the acidity of the phenol and the desired reaction conditions. Common bases include potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), sodium hydride (NaH), and potassium hydroxide (KOH). For weakly acidic phenols, a stronger base like NaH may be necessary.

-

Solvent Selection: The solvent plays a crucial role in the reaction rate and selectivity. Polar aprotic solvents such as acetonitrile (CH₃CN), dimethylformamide (DMF), and acetone are commonly used as they effectively solvate the cation of the base, leaving the phenoxide anion more available for nucleophilic attack.

-

Reaction Temperature: The reaction is typically carried out at room temperature or with gentle heating. Higher temperatures can accelerate the reaction but may also lead to side products.

-

Substituent Effects: The electronic nature of the substituents on the phenol can influence the reaction rate. Electron-withdrawing groups increase the acidity of the phenol, facilitating its deprotonation, but may decrease the nucleophilicity of the resulting phenoxide. Conversely, electron-donating groups decrease the acidity of the phenol but increase the nucleophilicity of the phenoxide.

Experimental Protocols

General Protocol for O-Alkylation of Phenols

This protocol provides a general procedure for the O-alkylation of a phenol with this compound using potassium carbonate as the base and acetonitrile as the solvent.

Materials:

-

Substituted Phenol (1.0 eq)

-

This compound (1.1 eq)

-

Potassium Carbonate (K₂CO₃) (2.0 eq)

-

Acetonitrile (CH₃CN) (0.1 M solution based on the phenol)

-

Deionized Water

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Ethyl Acetate

-

Hexanes

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser (if heating is required)

-

Separatory funnel

-

Rotary evaporator

-

Thin Layer Chromatography (TLC) plates (silica gel)

-

Column chromatography setup (silica gel)

Procedure:

-

To a round-bottom flask containing a magnetic stir bar, add the substituted phenol (1.0 eq) and potassium carbonate (2.0 eq).

-

Add acetonitrile to the flask to make a 0.1 M solution with respect to the phenol.

-

Stir the suspension at room temperature for 15 minutes.

-

Add this compound (1.1 eq) to the reaction mixture.

-

Stir the reaction at room temperature and monitor its progress by TLC (e.g., using a 3:1 hexanes:ethyl acetate eluent). If the reaction is slow, it can be heated to a gentle reflux (around 80°C).

-

Upon completion of the reaction (disappearance of the starting phenol), cool the mixture to room temperature.

-

Filter the reaction mixture to remove the inorganic salts and wash the solid residue with a small amount of acetonitrile.

-

Combine the filtrate and washings and concentrate under reduced pressure using a rotary evaporator.

-

Dissolve the residue in ethyl acetate and transfer it to a separatory funnel.

-

Wash the organic layer sequentially with deionized water (2 x 50 mL) and brine (1 x 50 mL).

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexanes and ethyl acetate) to afford the pure 2-(phenoxymethyl)benzyl alcohol derivative.

Data Presentation

The following table summarizes the representative reaction conditions and yields for the O-alkylation of various substituted phenols with this compound. Note that reaction times and yields may vary depending on the specific substrate and reaction scale.

| Phenol Substrate | Substituent | Electronic Effect | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| Phenol | -H | Neutral | K₂CO₃ | CH₃CN | 80 | 6 | ~90 |

| p-Cresol | -CH₃ | Electron-donating | K₂CO₃ | DMF | 25 | 8 | ~95 |